N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide, commonly known as DFTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DFTB is a tetrazole-based compound that has shown promising results in preclinical studies for its anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Diagnostic Applications in Oncology
One study explored the use of a cellular proliferative marker, closely related in function to the mentioned compound, for evaluating tumor proliferation in patients with newly diagnosed malignant neoplasms through PET imaging. The study aimed to correlate tumor uptake with proliferative indices, demonstrating the compound's potential for assessing tumor aggressiveness and aiding in personalized treatment planning. The safety and dosimetry of this approach were evaluated, suggesting its feasibility for clinical trials (Dehdashti et al., 2013).
Pharmacokinetic and Metabolic Studies
Research on compounds with similar structures or mechanisms has been conducted to understand their disposition and metabolism in humans, which is crucial for drug development and therapeutic application. For instance, the study of "Disposition and Metabolism of [14C]SB-649868" provides detailed insights into how novel orexin receptor antagonists are metabolized and eliminated in humans, offering a basis for optimizing dosing regimens and minimizing adverse effects (Renzulli et al., 2011).
Neurological Imaging
In neurology, compounds targeting specific receptors have been utilized in PET imaging studies to map receptor distribution in the human brain. This application is pivotal in understanding the pathophysiology of psychiatric and neurodegenerative disorders. For example, the use of [11C]ITMM for mapping metabotropic glutamate receptor subtype 1 in the human brain showcases the potential of receptor-specific imaging agents in diagnosing and monitoring neurological conditions (Toyohara et al., 2013).
Therapeutic Research
The exploration of therapeutic applications involves assessing the efficacy and safety of novel compounds in treating specific diseases. Studies like the phase II trial of temozolomide for patients with progressive low-grade glioma exemplify how research on novel therapeutic agents can lead to improved treatment options for challenging conditions (Quinn et al., 2003).
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNUMJUNAYRUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.